Bisacurone A
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Overview
Description
Bisacurone A is a sesquiterpene compound with the molecular formula C15H24O3. It is primarily isolated from the rhizomes of turmeric (Curcuma longa). This compound has garnered significant interest due to its various biological activities, including anti-inflammatory, antioxidant, and anti-metastatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisacurone A can be synthesized through a series of chemical reactions involving the use of different reagents and conditions. One common method involves the stepwise extraction using a combination of solvents with varying polarities . This method ensures the efficient extraction of this compound from turmeric.
Industrial Production Methods
In industrial settings, the production of this compound involves a stepwise extraction process using multiple solvents with different polarities. This method is designed to refine this compound at a high concentration from turmeric without the need for column operations .
Chemical Reactions Analysis
Types of Reactions
Bisacurone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The specific conditions for these reactions vary depending on the desired outcome and the nature of the reagents used.
Major Products Formed
The major products formed from the reactions involving this compound include derivatives with enhanced biological activities. These derivatives are often used in further scientific research and industrial applications.
Scientific Research Applications
Bisacurone A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Some of the notable applications include:
Anti-inflammatory Effects: This compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
Lipid-lowering Effects: Studies have demonstrated that this compound can reduce serum cholesterol and triglyceride levels, making it a promising compound for managing hyperlipidemia.
Antioxidant Properties: This compound exhibits strong antioxidant activity, which helps neutralize free radicals and reduce oxidative stress.
Anti-metastatic Properties: This compound has been found to inhibit the adhesion of cancer cells to endothelial cells, thereby reducing the risk of metastasis.
Mechanism of Action
The mechanism of action of bisacurone A involves the inhibition of the NF-κB-mediated pathway. This pathway is crucial for the production of pro-inflammatory cytokines and the regulation of various cellular processes. By inhibiting this pathway, this compound effectively reduces inflammation and modulates other biological activities . Additionally, this compound down-regulates the expression of VCAM-1, which plays a role in the adhesion of inflammatory monocytes and cancer cells to endothelial cells .
Comparison with Similar Compounds
Bisacurone A is often compared with other sesquiterpenes and curcuminoids found in turmeric. Some of the similar compounds include:
Ar-turmerone: Another sesquiterpene found in turmeric, ar-turmerone has shown potential in various therapeutic applications.
Bisdemethoxycurcumin: This compound is a derivative of curcumin and exhibits similar biological activities.
Compared to these compounds, this compound stands out due to its unique combination of anti-inflammatory, lipid-lowering, and anti-metastatic properties. Its ability to modulate multiple biological pathways makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
127214-84-0 |
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Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(6S)-6-[(1R,4R,5S)-4,5-dihydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one |
InChI |
InChI=1S/C15H24O3/c1-10(2)7-13(16)8-11(3)12-5-6-15(4,18)14(17)9-12/h5-7,11-12,14,17-18H,8-9H2,1-4H3/t11-,12+,14-,15+/m0/s1 |
InChI Key |
QJOWFYQIUZMPRY-MYZSUADSSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@@H]([C@](C=C1)(C)O)O |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O |
Origin of Product |
United States |
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